molecular formula C21H21NO4 B5193559 6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B5193559
M. Wt: 351.4 g/mol
InChI Key: GUGDCKFGAAQQSE-UHFFFAOYSA-N
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Description

6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a molecular formula of C21H21NO4 This compound is characterized by its unique structure, which includes a cyclohexene ring, a carboxylic acid group, and a phenylcarbamoyl group substituted with a 3-methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol precursor using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Attachment of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be attached through a nucleophilic substitution reaction, where an amine reacts with an acyl chloride.

    Substitution with 3-Methylphenoxy Moiety: The final step involves the substitution of the phenyl ring with a 3-methylphenoxy group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl and cyclohexene rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of 6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The cyclohexene ring and carboxylic acid group can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: This compound has a similar structure but with a trifluoromethyl group instead of a 3-methylphenoxy group.

    Cyclohex-3-ene-1-carboxylic acid: This simpler compound lacks the phenylcarbamoyl and 3-methylphenoxy groups.

Uniqueness

6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the 3-methylphenoxy group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

6-[[4-(3-methylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-5-4-6-17(13-14)26-16-11-9-15(10-12-16)22-20(23)18-7-2-3-8-19(18)21(24)25/h2-6,9-13,18-19H,7-8H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDCKFGAAQQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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